Acid citrate dextrose is classified as an anticoagulant solution. It was first developed in 1943 by Loutit et al. for the preservation of whole blood, improving red blood cell survival compared to previous methods. The compound is typically found in two formulations defined by the United States Pharmacopeia: ACD-A and ACD-B, which differ in their concentrations of citric acid, sodium citrate, and dextrose .
The synthesis of acid citrate dextrose involves the careful combination of its components in aqueous solution. The preparation for ACD-A and ACD-B is as follows:
The ingredients are dissolved and mixed until clear, ensuring that the solution is sterile for clinical use .
The molecular structure of acid citrate dextrose consists of three primary components:
The interaction between these components facilitates the chelation of calcium ions, which is vital for its anticoagulant properties .
Acid citrate dextrose functions primarily through its ability to chelate calcium ions present in blood. This chelation prevents the formation of fibrin clots by inhibiting the coagulation cascade, which relies on calcium ions as essential cofactors. The chemical reaction can be summarized as follows:
This reaction effectively reduces ionized calcium levels in the blood, thus maintaining fluidity during storage or processing .
The mechanism of action of acid citrate dextrose involves several key processes:
Acid citrate dextrose has a wide range of applications in medical science:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: